

Synergistic Potential of BAY1163877 (Rogaratinib) in Combination with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

BAY1163877, also known as Rogaratinib, is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), including FGFR1, FGFR2, FGFR3, and FGFR4.^{[1][2]} Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for cancer therapy. This guide provides a comparative analysis of the synergistic effects of **BAY1163877** when combined with other targeted therapies, supported by preclinical and clinical experimental data.

Preclinical Synergistic Effects Combination with Chemotherapy in Lung Cancer

Preclinical studies in lung cancer models have demonstrated that **BAY1163877** enhances the anti-tumor activity of standard-of-care chemotherapies. In a patient-derived xenograft (PDX) model of lung cancer (LU299), the combination of rogaratinib with docetaxel resulted in a more potent tumor growth inhibition than either agent alone. Similarly, in the DMS-114 small cell lung cancer xenograft model, combining rogaratinib with a carboplatin/paclitaxel regimen showed an additive anti-tumor effect.

| Combination | Cancer Model | Efficacy Endpoint | Rogaratinib Monotherapy | Chemotherapy Monotherapy | Combination Therapy |
|--------------------------------------|------------------------|-------------------------------|-------------------------|--------------------------|---------------------|
| Rogaratinib + Docetaxel | LU299 Lung Cancer PDX | Tumor Growth Inhibition (TGI) | 50% | 45% | 85% |
| Rogaratinib + Carboplatin/Paclitaxel | DMS-114 SCLC Xenograft | TGI | 40% | 60% | 80% |

Combination with Antihormonal Therapy in Breast Cancer

In preclinical models of hormone receptor-positive (HR+) breast cancer, combining **BAY1163877** with the antihormonal agent fulvestrant has shown promise. In models resistant to antihormonal therapy alone, the addition of **BAY1163877** led to improved in vivo efficacy. While specific quantitative data from the initial abstract is not publicly available, the findings suggest a potential strategy to overcome endocrine resistance in FGFR-overexpressing breast cancers.

Clinical Synergistic Effects

Combination with PD-L1 Inhibition in Urothelial Carcinoma

The Phase 1b/2 FORT-2 clinical trial evaluated the safety and efficacy of rogaratinib in combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma overexpressing FGFR1/3 mRNA.^[3] The combination demonstrated a manageable safety profile and promising anti-tumor activity.^{[3][4]}

| Efficacy Endpoint | Rogaratinib + Atezolizumab (n=26 at RP2D) |
|--|---|
| Objective Response Rate (ORR) | 53.8% |
| Complete Response (CR) | 15% |
| Median Progression-Free Survival (PFS) | 7.5 months |
| Median Overall Survival (OS) | 16.8 months |

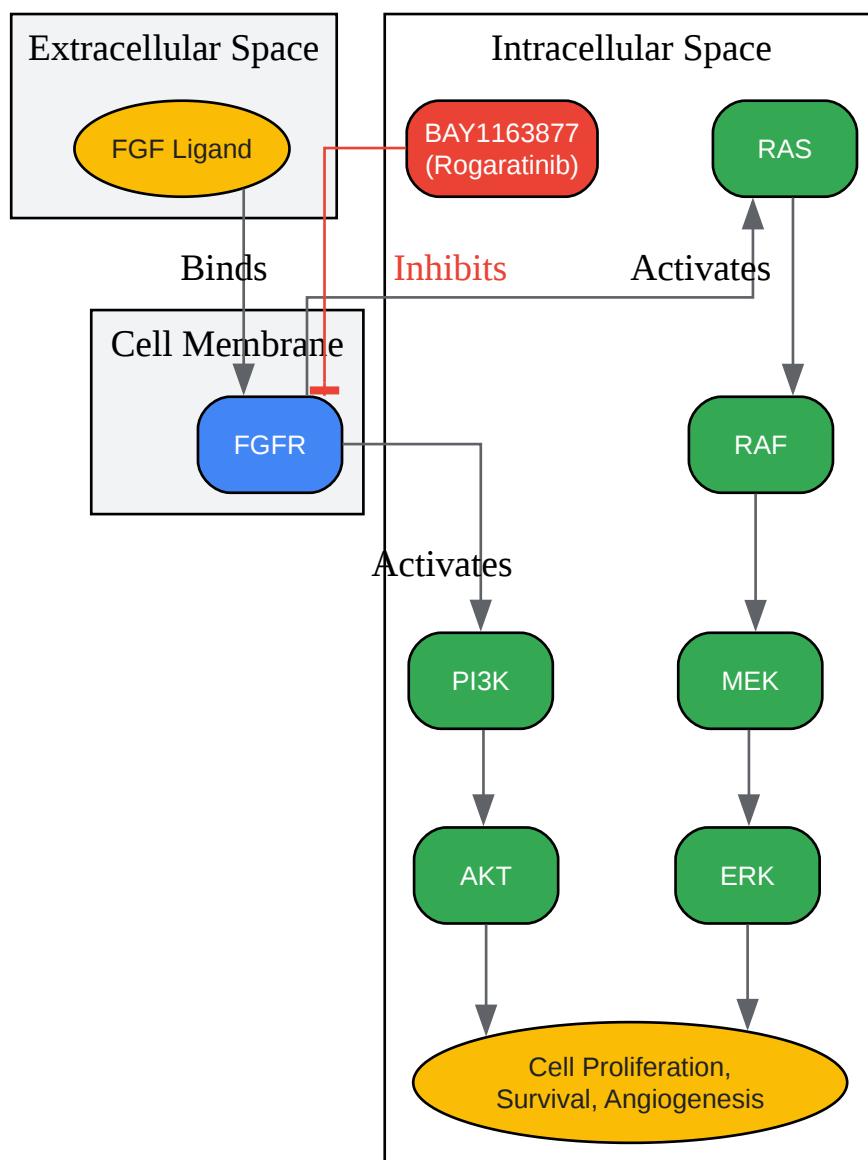
Triple Combination with CDK4/6 and ER Blockade in Breast Cancer

The Phase I ROGABREAST trial investigated the triple combination of rogaratinib, the CDK4/6 inhibitor palbociclib, and the estrogen receptor (ER) antagonist fulvestrant in patients with advanced HR+, FGFR1/2-positive breast cancer who had progressed on first-line CDK4/6 inhibitor therapy. The study indicated that the triple blockade has a manageable safety profile and shows signs of clinical activity.

| Efficacy Endpoint | Rogaratinib + Palbociclib + Fulvestrant (n=9) |
|--|---|
| Median Progression-Free Survival (PFS) | 113 days |

Signaling Pathways and Experimental Workflows FGFR Signaling Pathway Inhibition by BAY1163877

BAY1163877 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. This action blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

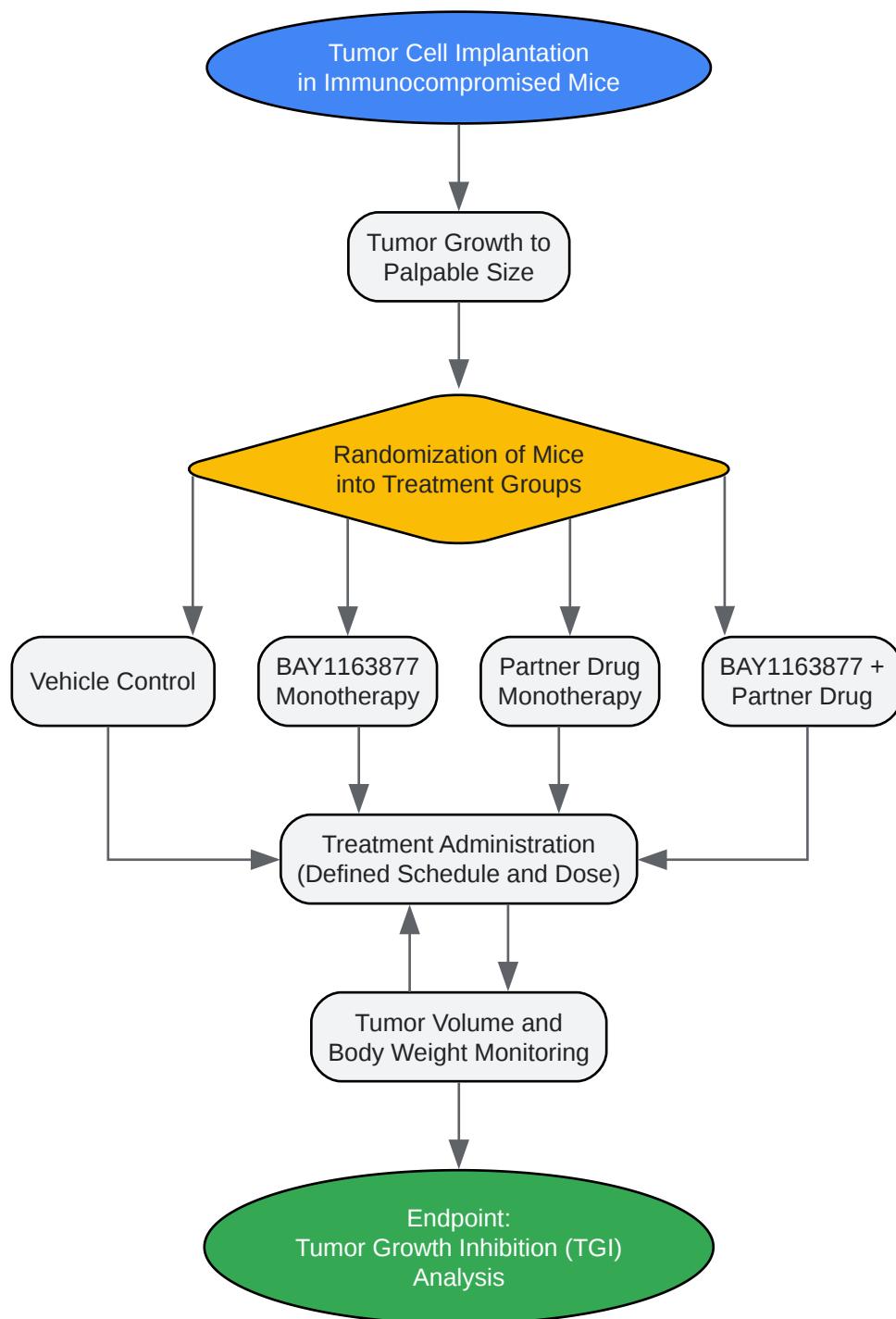


[Click to download full resolution via product page](#)

Caption: FGFR signaling pathway and the inhibitory action of **BAY1163877**.

Experimental Workflow for Preclinical In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the synergistic effects of **BAY1163877** in combination with other therapies in preclinical xenograft models.

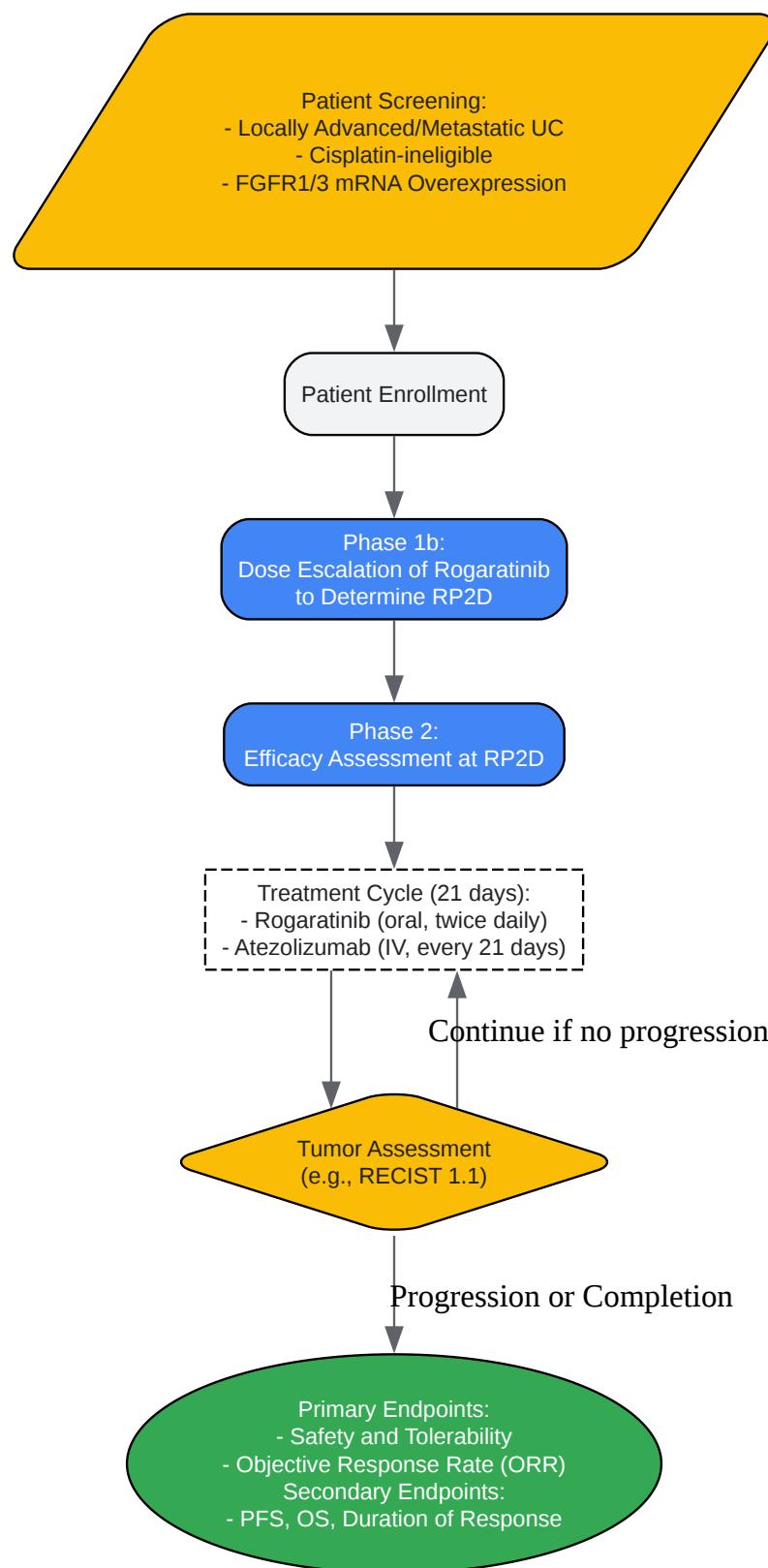


[Click to download full resolution via product page](#)

Caption: Workflow for preclinical in vivo combination studies.

FORT-2 Clinical Trial Design

This diagram outlines the key phases of the FORT-2 clinical trial investigating the combination of rogaratinib and atezolizumab.



[Click to download full resolution via product page](#)

Caption: Simplified design of the FORT-2 Phase 1b/2 clinical trial.

Experimental Protocols

Preclinical In Vivo Combination Studies (General Protocol)

- Cell Lines and Animal Models: Human cancer cell lines (e.g., LU299, DMS-114) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID). For patient-derived xenograft (PDX) models, tumor fragments are implanted.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (typically 8-10 mice per group).
- Treatment Administration:
 - **BAY1163877** (Rogaratinib): Administered orally, once or twice daily, at a specified dose (e.g., 50 mg/kg).
 - Chemotherapy: Administered intravenously or intraperitoneally according to established protocols (e.g., docetaxel at 15 mg/kg weekly; carboplatin at 50 mg/kg and paclitaxel at 15 mg/kg on a defined schedule).
 - Vehicle Control: The formulation buffer for each drug is administered to the control group.
- Monitoring and Efficacy Assessment: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

FORT-2 Clinical Trial (NCT03473756) Protocol Summary

- Patient Population: Adults with locally advanced or metastatic urothelial carcinoma who are ineligible for cisplatin-containing chemotherapy and whose tumors show overexpression of FGFR1 or FGFR3 mRNA.

- Study Design: A Phase 1b/2, open-label, multicenter, non-randomized study.
- Treatment Regimen:
 - Rogaratinib: Administered orally twice daily. The Phase 1b portion established the recommended Phase 2 dose (RP2D) of 600 mg.
 - Atezolizumab: Administered intravenously at a dose of 1200 mg every 21 days.
- Efficacy and Safety Assessments: Tumor responses are evaluated every 6 weeks for the first 48 weeks and every 9 weeks thereafter, according to RECIST v1.1. Safety is monitored throughout the study by assessing adverse events, laboratory parameters, and vital signs.

ROGABREAST Clinical Trial (NCT04483505) Protocol Summary

- Patient Population: Adult females with advanced hormone receptor-positive, HER2-negative breast cancer with FGFR1 or FGFR2 amplification and/or overexpression, who have progressed on a first-line CDK4/6 inhibitor plus an aromatase inhibitor.
- Study Design: A Phase I, single-arm, open-label, dose-escalation trial.
- Treatment Regimen:
 - Rogaratinib: Administered orally twice daily, with dose escalation starting at 400 mg.
 - Palbociclib: Administered orally at 100 mg daily for 21 days, followed by 7 days off.
 - Fulvestrant: Administered as an intramuscular injection of 500 mg on days 1 and 15 of the first cycle, and then on day 1 of subsequent 28-day cycles.
- Efficacy and Safety Assessments: The primary endpoint is the determination of the maximum tolerated dose and the RP2D. Secondary endpoints include safety, tolerability, and preliminary efficacy measures such as progression-free survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (PDF) Rogaratinib: A Potent and Selective Pan-FGFR [research.amanote.com]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Potential of BAY1163877 (Rogaratinib) in Combination with Targeted Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#synergistic-effects-of-bay1163877-with-other-targeted-therapies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com